3-(2,5-Dichlorophenyl)azetidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9Cl2NO |
|---|---|
Molecular Weight |
218.08 g/mol |
IUPAC Name |
3-(2,5-dichlorophenyl)azetidin-3-ol |
InChI |
InChI=1S/C9H9Cl2NO/c10-6-1-2-8(11)7(3-6)9(13)4-12-5-9/h1-3,12-13H,4-5H2 |
InChI Key |
PVQICNYTRNPQBN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C2=C(C=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
Chemical Reactivity, Reaction Mechanisms, and Transformations of 3 2,5 Dichlorophenyl Azetidin 3 Ol
Ring-Opening Reactions of the Azetidine (B1206935) Core due to Strain
The relief of ring strain is a powerful thermodynamic driving force for reactions that cleave the C-N or C-C bonds of the azetidine ring. These transformations are often initiated by nucleophiles or acids.
Nucleophilic Ring Opening Reactions
Direct nucleophilic attack on the azetidine ring can lead to its opening. However, these reactions are often facilitated by activation of the ring, for instance, through N-protonation or N-acylation, which makes the ring carbons more electrophilic. In the context of 3-hydroxyazetidines, nucleophilic attack is more commonly observed under acidic conditions where the hydroxyl group can act as a leaving group after protonation, or where a Lewis acid activates the ring.
Lewis Acid-Mediated Ring-Opening Processes
Lewis acids can coordinate to the azetidine nitrogen or the C-3 hydroxyl group, promoting ring-opening. The reaction of 1-benzhydrylazetidine-3-ol with various aryl alcohols in the presence of a Lewis acid exemplifies this process, yielding 1,3-amino ether products. This transformation proceeds via a regioselective SN2-type ring-opening of the activated azetidinium ion. It is proposed that the Lewis acid activates the azetidine ring, which is then opened by the nucleophilic attack of the phenolic oxygen.
A similar strategy has been employed in the formal synthesis of Carvedilol, highlighting the synthetic utility of this reaction. The mechanism is believed to involve the formation of an azetidinium ion, which is then susceptible to nucleophilic attack.
The table below summarizes typical conditions for such transformations, generalized for the 3-aryl-3-hydroxyazetidine class.
| Azetidine Substrate | Lewis Acid Catalyst | Nucleophile | Product Type | Reference |
|---|---|---|---|---|
| 1-Benzhydrylazetidin-3-ol | BF₃·OEt₂ | Aryl Alcohols | 1-(Benzhydrylamino)-3-aryloxy-propan-2-ol | researchgate.net |
| N-Sulfonyl-2,3-aziridyl Alcohols | BF₃·OEt₂ | Azoles (Indazole, Pyrazole) | Ring-opened amino alcohol derivatives | nih.gov |
| 4-Aryl-azetidin-2-ones | TfOH, AlCl₃ | Benzene | 3-Aryl-3-phenyl-propionamides | nih.gov |
*Note: While not 3-hydroxyazetidines, these related strained heterocycles illustrate the general principle of Lewis acid-mediated ring-opening.
Strain-Release Polymerization and Rearrangements
The significant strain within the azetidine ring can be harnessed to drive complex rearrangements. A notable example is the acid-catalyzed cascade reaction of 3-hydroxyazetidines with nitriles, a process analogous to the Ritter reaction. nih.govnih.govresearchgate.netacs.org This transformation does not result in a simple amide but proceeds to a full rearrangement, yielding highly substituted 2-oxazoline derivatives in high yields. nih.govresearchgate.net
The proposed mechanism initiates with the formation of a tertiary carbocation at C-3 upon protonation and loss of water. This cation is then trapped by the nitrile (the Ritter reaction). The resulting intermediate does not require hydrolysis; instead, the amide carbonyl oxygen attacks a carbon of the azetidine ring. This intramolecular nucleophilic attack is driven by the release of ring strain, leading to the formation of a stable five-membered oxazoline (B21484) ring. researchgate.netacs.org The generality of this process has been demonstrated across a range of substituted 3-hydroxyazetidines and various nitriles. nih.govresearchgate.net
| 3-Hydroxyazetidine Derivative | Nitrile | Acid Catalyst | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Generic 1-Aryl-3-hydroxyazetidine | Acetonitrile | H₂SO₄ | DCM | 2-Methyl-5-aryl-5-(aminomethyl)oxazoline | researchgate.netacs.org |
| Generic 1-Aryl-3-hydroxyazetidine | Benzonitrile | H₂SO₄ | DCM | 2,5-Diaryl-5-(aminomethyl)oxazoline | researchgate.net |
| Generic 1-Aryl-3-hydroxyazetidine | Allyl cyanide | H₂SO₄ | DCM | 2-(Allyl)-5-aryl-5-(aminomethyl)oxazoline | researchgate.net |
Reactions Involving the Hydroxyl Group at C-3
The tertiary hydroxyl group at the C-3 position is a key functional handle for further molecular modifications. Its benzylic nature influences its reactivity, particularly in reactions involving carbocation intermediates.
Etherification and Transetherification
The hydroxyl group of 3-(2,5-Dichlorophenyl)azetidin-3-ol can undergo etherification. Given its nature as a tertiary benzylic alcohol, direct dehydrative etherification with primary or secondary alcohols can be achieved using environmentally benign catalysts like iron(III) triflate. This method is effective for synthesizing unsymmetrical ethers from secondary benzylic alcohols and primary alcohols. The mechanism likely proceeds through the formation of a stable benzylic carbocation intermediate facilitated by the iron catalyst, which is then intercepted by another alcohol molecule.
Furthermore, transetherification reactions are also plausible. Symmetrical ethers, which could be formed in situ from the azetidinol, can react with primary alcohols under similar iron catalysis to yield unsymmetrical ethers. google.com
Oxidation and Reduction Processes
Oxidation: The oxidation of tertiary alcohols, such as the one in this compound, is generally challenging under standard conditions as it requires C-C bond cleavage. libretexts.org Strong oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄) can cleave the molecule. masterorganicchemistry.com Milder, more selective reagents are required to achieve controlled oxidation. While specific examples for 3-hydroxyazetidines are not prevalent in the literature, methods for the oxidation of other tertiary benzylic C-H bonds to alcohols using reagents like bis(methanesulfonyl) peroxide with a copper(I) catalyst could potentially be adapted, though this would target a different position if an appropriate C-H bond were available. nih.govacs.org The direct oxidation of the tertiary alcohol to a ketone is not a standard transformation.
Reduction: The complete reduction (dehydroxylation) of the tertiary benzylic alcohol in this compound to furnish 3-(2,5-Dichlorophenyl)azetidine is a feasible transformation. The increased reactivity of tertiary benzylic alcohols makes them amenable to reduction under conditions that form a stable carbocation intermediate. researchgate.netnih.govnih.gov A modified Kiliani protocol, using hydriodic acid in a biphasic toluene-water medium with red phosphorus as a stoichiometric reductant, has been shown to reduce tertiary benzylic alcohols to the corresponding alkanes rapidly and in good yields. nih.govnih.gov Another effective system involves hydrogen iodide generated in situ from iodine and hypophosphorous acid. researchgate.net These methods capitalize on the facile conversion of the benzylic alcohol into a good leaving group (e.g., an iodide), followed by reduction.
| Reagent System | Reaction Conditions | Key Intermediate | Reference |
|---|---|---|---|
| Hydriodic acid, Red phosphorus | Biphasic (Toluene/Water) | Alkyl iodide / Carbocation | nih.govnih.gov |
| Iodine, Hypophosphorous acid | Acetic acid, reflux | Carbocation | researchgate.net |
Elimination Reactions
The tertiary hydroxyl group of this compound can undergo elimination reactions (dehydration) to form the corresponding azetine. This transformation typically proceeds via an E1 or E2 mechanism, depending on the reaction conditions.
Under strong acidic conditions (e.g., H₂SO₄, H₃PO₄), the reaction likely follows an E1 pathway. masterorganicchemistry.com The mechanism involves the initial protonation of the hydroxyl group to form a good leaving group, water. Subsequent departure of the water molecule generates a tertiary carbocation at the C-3 position of the azetidine ring. masterorganicchemistry.com Despite the inherent strain of the four-membered ring, this carbocation intermediate is stabilized by the adjacent aryl group. acs.orgnih.gov Finally, a weak base (such as water or the conjugate base of the acid) abstracts a proton from an adjacent carbon, leading to the formation of a double bond. masterorganicchemistry.comsavemyexams.com
Alternatively, elimination can be induced under milder conditions to avoid potential rearrangements or side reactions associated with strong acids. masterorganicchemistry.com One common method involves converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate, which can then be eliminated by a non-nucleophilic base in an E2 reaction. libretexts.org Another approach is the use of phosphorus oxychloride (POCl₃) in the presence of pyridine. masterorganicchemistry.com In this process, the alcohol reacts with POCl₃ to form a chlorophosphate ester, an excellent leaving group. masterorganicchemistry.com Pyridine then acts as a base to abstract a proton in a concerted E2 elimination, yielding the alkene. masterorganicchemistry.com This method is often preferred as it typically avoids the carbocation rearrangements that can occur under strongly acidic E1 conditions. masterorganicchemistry.com
Table 1: Common Reagents for Dehydration of Alcohols
| Reagent System | Typical Mechanism | Conditions | Notes |
|---|---|---|---|
| Concentrated H₂SO₄ or H₃PO₄ | E1 | High Temperature (e.g., 180°C) | Prone to carbocation rearrangements. masterorganicchemistry.comyoutube.com |
| POCl₃, Pyridine | E2 | 0°C to reflux | Milder conditions, generally avoids rearrangements. masterorganicchemistry.comlibretexts.org |
Reactions at the Azetidine Nitrogen Atom
The secondary nitrogen atom in the azetidine ring is a nucleophilic center, making it amenable to a variety of substitution reactions for further functionalization.
The azetidine nitrogen can readily undergo N-alkylation with alkyl halides or other alkylating agents. This reaction follows a standard SN2 mechanism where the nitrogen lone pair attacks the electrophilic carbon of the alkylating agent.
N-acylation can be achieved by treating the compound with acyl chlorides or anhydrides, typically in the presence of a base to neutralize the HCl or carboxylic acid byproduct. This reaction forms an N-acylazetidine derivative (an amide), which can influence the electronic properties and conformational stability of the molecule.
N-arylation , the formation of a carbon-nitrogen bond between the azetidine nitrogen and an aryl group, is most effectively accomplished through transition-metal-catalyzed cross-coupling reactions. beilstein-journals.org The Buchwald-Hartwig amination is a powerful and widely used method for this transformation. wikipedia.orgresearchgate.netrug.nl This palladium-catalyzed reaction couples the azetidine with an aryl halide (or triflate) in the presence of a suitable phosphine (B1218219) ligand and a base. rug.nlnih.gov The choice of ligand is crucial and is often a bulky, electron-rich biaryl phosphine, which facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle. researchgate.netnih.gov This method is highly versatile, tolerating a wide range of functional groups on both the azetidine and the aryl coupling partner. nih.govresearchgate.net
Table 2: Representative Conditions for Buchwald-Hartwig N-Arylation of Amines
| Catalyst/Precursor | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | BippyPhos | NaOtBu | Toluene | 100 | nih.gov |
| Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Dioxane/Water | 60 | harvard.edu |
| [Pd(cinnamyl)Cl]₂ | BippyPhos | K₃PO₄ | t-AmylOH | 100 | nih.gov |
Further reaction of the azetidine nitrogen with an excess of an alkylating agent leads to the formation of a quaternary ammonium (B1175870) salt. savemyexams.com This quaternization process converts the tertiary amine (if previously N-alkylated) or the initial secondary amine into a permanently charged, tetra-substituted nitrogen center. nih.gov
The introduction of a fourth substituent and a positive charge at the nitrogen atom has a significant conformational impact on the strained four-membered azetidine ring. The steric bulk of the incoming alkyl group, combined with the electrostatic repulsion between the substituents, increases ring strain. This forces a change in the ring's puckering. The azetidine ring is not planar, and the degree of puckering is altered upon quaternization to minimize steric interactions. This can affect the bond angles and the spatial orientation of the substituents at the C-3 position, namely the dichlorophenyl and hydroxyl groups, potentially influencing the molecule's interaction with biological targets.
Reactions of the Dichlorophenyl Moiety
The 2,5-dichlorophenyl ring provides a scaffold for further diversification through reactions characteristic of aryl halides.
The dichlorophenyl ring is generally deactivated towards electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or Friedel-Crafts reactions. uci.edu This deactivation is due to the strong electron-withdrawing inductive effect of the two chlorine atoms, which reduces the electron density of the aromatic ring, making it less nucleophilic. uci.edu
While deactivated, the chlorine atoms are ortho-, para-directing substituents. uci.edu Therefore, if an EAS reaction is forced to occur under harsh conditions, the incoming electrophile will be directed to the positions ortho or para to the existing chlorines. In this compound, the available positions are C-3, C-4, and C-6.
Directing Effects:
The chlorine at C-2 directs to positions C-3 (blocked) and C-6.
The chlorine at C-5 directs to positions C-4 and C-6.
The azetidin-3-ol (B1332694) substituent is generally considered deactivating due to its electron-withdrawing inductive effect, and it would direct incoming electrophiles to the meta positions (C-3 and C-5, which are already substituted).
Considering these combined effects, any potential electrophilic substitution would be strongly disfavored but would most likely occur at the C-6 or C-4 positions, with C-6 being doubly activated (in a directing sense) by both chlorine atoms.
The carbon-chlorine bonds of the dichlorophenyl ring are excellent handles for transition-metal-catalyzed cross-coupling reactions, providing a powerful strategy for structural diversification. nih.govnih.gov
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting the aryl chloride with an organoboron species (like a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This reaction can be used to replace one or both chlorine atoms with a variety of aryl, heteroaryl, or alkyl groups. nih.gov The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Similarly, the Buchwald-Hartwig amination can be employed to replace the chlorine atoms with nitrogen-based nucleophiles, forming new C-N bonds. wikipedia.orgnih.gov This allows for the introduction of primary or secondary amines, amides, or heterocycles onto the aromatic ring. researchgate.net
Given the presence of two chlorine atoms, selective mono-substitution can often be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the coupling partner, temperature, and choice of catalyst system. nih.govnih.gov The chlorine at the C-2 position is sterically more hindered than the one at C-5, which may allow for regioselective coupling at the C-5 position under kinetic control. Subsequent reaction under more forcing conditions could then modify the C-2 position, enabling the synthesis of unsymmetrically substituted diaryl derivatives. nih.gov
Table 4: General Conditions for Cross-Coupling of Aryl Chlorides
| Reaction Type | Catalyst System (Precursor + Ligand) | Base | Typical Solvents | Key Features |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ + bulky phosphine (e.g., SPhos, XPhos, P(t-Bu)₃) | K₃PO₄, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, THF (often with water) | Forms C-C bonds; tolerant of many functional groups. harvard.eduorganic-chemistry.org |
| Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ + bulky phosphine (e.g., BippyPhos, RuPhos, BrettPhos) | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Forms C-N bonds; wide scope of amine nucleophiles. nih.govnih.gov |
Mechanistic Investigations of Key Transformations
Mechanistic investigations into the reactions of 3-aryl-azetidin-3-ols provide a framework for understanding the potential transformations of this compound. These studies are crucial for predicting reaction outcomes and designing synthetic routes to novel azetidine derivatives.
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for exploring the reaction pathways and transition states of complex organic transformations involving azetidine derivatives. Although specific DFT studies on this compound are not readily found, research on related systems highlights the potential insights that can be gained.
For instance, computational studies on the aldol (B89426) reaction catalyzed by azetidine-2-carboxylic acid have been used to understand the origins of stereoselectivity. researchgate.net These studies analyze the structures of transition states to determine the factors that control the formation of specific stereoisomers. researchgate.net Similar computational approaches could be applied to investigate the reactions of this compound, such as its rearrangement or substitution reactions. By modeling the energies of reactants, intermediates, transition states, and products, the feasibility of different reaction pathways can be assessed.
In a study on the reaction of aryl nitrile oxides with enolates, ab initio calculations of activation energies helped to explain the observed reactivity patterns. researchgate.net This demonstrates how computational methods can rationalize experimental outcomes and predict the influence of substituents on reaction barriers. For this compound, DFT calculations could elucidate the effect of the dichlorophenyl group on the stability of potential carbocation intermediates and the energy barriers for their formation and subsequent reactions.
A generalized workflow for the computational investigation of a hypothetical reaction of this compound is presented in the table below.
| Computational Step | Objective | Methodology Example | Expected Outcome |
| Geometry Optimization | To find the lowest energy structure of reactants, products, and intermediates. | DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*). | Optimized 3D coordinates and electronic energies. |
| Transition State Search | To locate the saddle point on the potential energy surface connecting reactants and products. | Synchronous Transit-Guided Quasi-Newton (STQN) method or similar algorithms. | Geometry and energy of the transition state. |
| Frequency Calculation | To confirm the nature of stationary points (minimum or transition state) and to calculate zero-point vibrational energies. | Calculation of the Hessian matrix. | A single imaginary frequency for a transition state, all real frequencies for a minimum. |
| Intrinsic Reaction Coordinate (IRC) Calculation | To verify that the found transition state connects the desired reactant and product. | Following the vibrational mode of the imaginary frequency downhill to both the reactant and product. | A continuous path on the potential energy surface linking the reactant, transition state, and product. |
Specific kinetic data for reactions involving this compound are not available in the reviewed literature. However, the principles of kinetic analysis are fundamental to understanding reaction mechanisms. For transformations of this compound, kinetic studies would involve monitoring the concentration of the reactant and products over time under various conditions (e.g., temperature, concentration of reagents, solvent).
General approaches to determining reaction kinetics that could be applied to this compound include:
Spectroscopic Monitoring: Techniques like UV-Vis or NMR spectroscopy can be used to follow the disappearance of the starting material or the appearance of a product, provided they have distinct spectroscopic signatures.
Chromatographic Analysis: HPLC or GC can be used to separate and quantify the components of a reaction mixture at different time points.
For related amine dealkylation reactions, kinetic studies have been performed to determine catalytic rate constants and activation parameters, providing insights into the rate-limiting step of the reaction. nih.gov Such studies on this compound would be invaluable for optimizing reaction conditions and understanding the influence of the dichlorophenyl substituent on reactivity.
The formation of reactive intermediates is a common feature in the chemistry of 3-hydroxyazetidines. wikipedia.orgaccessscience.com These transient species are typically not isolated but are inferred through trapping experiments or spectroscopic observation. wikipedia.org
A key potential reactive intermediate in the transformations of this compound is the azetidin-3-yl carbocation . The formation of this cation would be facilitated by the protonation of the hydroxyl group, followed by the loss of a water molecule. The presence of the electron-withdrawing 2,5-dichlorophenyl group would likely destabilize this carbocation relative to an unsubstituted phenyl group, potentially influencing the reaction pathways.
Evidence for the involvement of an azetidine carbocation comes from the iron-catalyzed synthesis of 3-aryl-3-sulfanyl azetidines from N-Cbz-protected azetidin-3-ols. nih.gov In this reaction, a range of thiols can be coupled with various azetidinols, with the reaction proceeding effectively for azetidinols bearing electron-donating aromatic groups, which would stabilize the carbocation intermediate. nih.gov
Another example of a transformation likely proceeding through a reactive intermediate is the rearrangement of 3-hydroxyazetidines to 2-oxazolines via a Ritter-type reaction. durham.ac.uknih.govacs.org This proposed mechanism involves the formation of a tertiary benzylic carbocation, which is then trapped by a nitrile to form a nitrilium ion intermediate, followed by intramolecular cyclization. durham.ac.uknih.govacs.org
The table below summarizes potential reactive intermediates in the chemistry of this compound based on the reactivity of analogous compounds.
| Reactive Intermediate | Precursor | Potential Subsequent Reaction | Supporting Evidence from Analogous Systems |
| Azetidin-3-yl Carbocation | This compound (after protonation of the hydroxyl group) | Nucleophilic substitution (e.g., with thiols), Elimination, Rearrangement | Iron-catalyzed synthesis of 3-aryl-3-sulfanyl azetidines from azetidin-3-ols. nih.gov |
| Nitrilium Ion | Azetidin-3-yl carbocation and a nitrile | Intramolecular cyclization to form oxazolines. | Ritter-initiated cascade reaction of 3-hydroxyazetidines. durham.ac.uknih.govacs.org |
Theoretical and Computational Chemistry of 3 2,5 Dichlorophenyl Azetidin 3 Ol Systems
Conformational Analysis of Azetidin-3-ol (B1332694) Derivatives
The conformational landscape of azetidin-3-ol derivatives, including the specific case of 3-(2,5-Dichlorophenyl)azetidin-3-ol, is a key determinant of their chemical behavior and biological activity. Computational methods are instrumental in exploring these conformational preferences.
Ring Pucker Conformations and Inversion Barriers
The four-membered azetidine (B1206935) ring is not planar and exists in puckered conformations. The degree of this puckering and the energy barrier to ring inversion are fundamental conformational parameters. The diazepine (B8756704) ring, a related seven-membered ring system, adopts a boat-like shape, and due to asymmetric substitution, two mirror-image boat conformations are possible. nih.gov Ab initio calculations have been used to study the ring inversion process in diazepine derivatives, with calculated barriers for diazepam and N(1)-desmethyldiazepam showing good agreement with experimental data. nih.gov While not a direct study of azetidine, this highlights the utility of computational methods in determining ring inversion barriers. For azetidine itself, the ring strain is a significant factor influencing its properties. rsc.orgrsc.orgresearchgate.netresearchwithrutgers.com
Influence of Substituents (e.g., Aryl and Hydroxyl Groups) on Ring Conformation
Substituents on the azetidine ring, such as the 2,5-dichlorophenyl and hydroxyl groups in the title compound, exert a profound influence on the ring's conformation. The coordinating ability of the azetidine nitrogen and dynamic phenomena related to the preferred conformations of 2-arylazetidine derivatives have been recognized as key factors in their reactivity and regioselectivity. nih.gov For instance, the presence of either coordinatively competent groups (like methoxy) or inductively electron-withdrawing substituents (such as chlorine and fluorine) on an aryl ring attached to azetidine can direct site-selective functionalization. nih.gov
Computational studies on fluorinated azetidine derivatives have shown that substituents can dramatically alter the ring pucker. researchgate.net For example, a neutral fluorinated azetidine was calculated to prefer a conformation that places the fluorine atom far from the nitrogen. However, upon protonation of the nitrogen, the ring pucker inverted to bring the fluorine closer to the positively charged nitrogen, indicating a strong charge-dipole interaction. researchgate.net Similarly, the presence of multiple hydroxyl groups on a six-membered ring has been shown to have a significant and directional effect on the ring's properties, although steric hindrance can counteract some of these electronic effects. researchgate.net
Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)
Intramolecular interactions, particularly hydrogen bonding, can play a crucial role in stabilizing specific conformations of azetidin-3-ol derivatives. In amino-alcohols, intramolecular hydrogen bonds (IMHBs) between the hydroxyl and amino groups are significant. nih.gov Computational studies on a series of amino-alcohols have shown that the strength of the OH···N IMHB is dependent on the length of the carbon chain separating the two functional groups. nih.gov
Furthermore, substitution can modulate the strength of these intramolecular hydrogen bonds. Halogen substitution at the α-position to the hydroxyl group has been found to significantly strengthen the OH···N IMHB. nih.gov Conversely, substitution at the α-position to the amino group weakens this interaction. nih.gov DFT calculations are a powerful tool for investigating these interactions and predicting their impact on molecular conformation and hydrogen bond acidity. rsc.org
Electronic Structure and Bonding Analysis
Understanding the electronic structure and bonding of this compound is essential for rationalizing its reactivity.
Quantification of Ring Strain Energy and its Impact on Reactivity
The azetidine ring possesses a significant amount of ring strain, estimated to be around 25.2-25.4 kcal/mol. rsc.orgresearchgate.net This strain is a driving force for many of the reactions that azetidines undergo. rsc.orgrsc.orgresearchwithrutgers.com The reactivity of azetidines is greater than that of the less strained five-membered pyrrolidine (B122466) ring but less than that of the highly strained three-membered aziridine (B145994) ring. rsc.orgresearchgate.net This intermediate level of strain makes azetidines both synthetically useful and stable enough for practical handling. rsc.orgrsc.orgresearchwithrutgers.com For example, the ring strain in azetidines can facilitate nitrogen deletion reactions to form cyclopropanes. acs.org
Table 1: Comparison of Ring Strain Energies
| Heterocycle | Ring Strain (kcal/mol) |
| Aziridine | 27.7 rsc.org |
| Azetidine | 25.4 rsc.org |
| Pyrrolidine | 5.4 rsc.org |
| Piperidine | 0 researchgate.net |
| Cyclopropane (B1198618) | 27.6 researchgate.net |
| Cyclobutane (B1203170) | 26.4 researchgate.net |
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is associated with the molecule's nucleophilicity or basicity, while the LUMO relates to its electrophilicity or acidity. youtube.comlibretexts.org
In the context of this compound, FMO theory can be used to predict the sites of electrophilic and nucleophilic attack. The nitrogen atom's lone pair would contribute significantly to the HOMO, making it a likely site for protonation or reaction with electrophiles. The LUMO would likely be associated with the antibonding orbitals of the C-N and C-C bonds within the strained ring, as well as the aromatic ring system, making these areas susceptible to nucleophilic attack. Computational methods can be used to calculate the energies and visualize the shapes of the HOMO and LUMO, providing a clearer picture of the molecule's reactive potential. sapub.orgrsc.org
Computational Prediction and Elucidation of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful lens to examine the intricate details of chemical reactions. For strained four-membered rings like azetidines, whose synthesis can be challenging, computational models can guide synthetic efforts by predicting feasibility, selectivity, and the influence of various reaction parameters. mit.edumedwinpublishers.com These models allow researchers to map out the entire reaction landscape, identifying the most energetically favorable pathways.
A primary application of computational chemistry in reaction mechanism elucidation is the generation of energy profiles. By calculating the potential energy of reactants, intermediates, transition states, and products, a comprehensive reaction coordinate diagram can be constructed. This profile reveals the activation energy barriers for each step, allowing chemists to understand the kinetics and thermodynamics of a proposed synthetic route.
For instance, in the synthesis of azetidines via radical cyclization, DFT calculations have been employed to understand the preference for a 4-exo-dig cyclization pathway over the more common 5-endo-dig pathway. nih.gov The calculations demonstrate that the transition state leading to the four-membered azetidine ring is kinetically favored, providing a theoretical foundation for the observed experimental outcome. nih.gov Similar computational approaches can be applied to model the formation of this compound, evaluating various precursor strategies to identify the most efficient synthetic route.
Table 1: Illustrative Energy Profile for a Hypothetical Azetidine Synthesis Step
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Starting Materials (e.g., an amino alcohol precursor) | 0.0 |
| TS1 | Transition State for Ring Formation | +22.5 |
| Intermediate | Cyclized Azetidine Product | -15.0 |
Note: This table is for illustrative purposes to demonstrate the concept of a computed energy profile.
The precise control of regioselectivity and stereoselectivity is paramount in modern synthesis. Computational models are exceptionally adept at predicting these outcomes. rsc.orgnih.gov By comparing the activation energies of transition states leading to different regioisomers or stereoisomers, a quantitative prediction of the product distribution can be achieved.
Quantum chemical investigations into the synthesis of 2-arylazetidines, for example, have shed light on the factors controlling regio- and stereoselectivity. acs.org Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can explain the preferred sites of nucleophilic or electrophilic attack. acs.org In the formation of this compound, computational analysis could predict whether a precursor would favor the formation of the desired azetidine ring over a thermodynamically more stable five-membered pyrrolidine ring, a common challenge in such syntheses. acs.org
The reaction environment, including the solvent and any catalysts, can dramatically influence the outcome of a reaction. Computational models can account for these factors to provide more accurate predictions. Solvent effects are typically modeled either implicitly, using a polarizable continuum model (PCM) like COSMO, or explicitly, by including individual solvent molecules in the calculation. rsc.org
Catalysis is another area where computational studies provide critical insights. For example, in the La(OTf)₃-catalyzed synthesis of azetidines from epoxy amines, DFT calculations were used to understand a reversal in regioselectivity. frontiersin.orgnih.gov The calculations showed that the coordination of the lanthanum catalyst to the substrate favors the transition state leading to the azetidine product over the pyrrolidine product, an outcome that was not observed in the uncatalyzed reaction. frontiersin.orgnih.gov Similar modeling for the synthesis of this compound could help in selecting an optimal catalyst to ensure high yield and selectivity. The choice of solvent can also be crucial, with different solvents potentially favoring different reaction pathways or product stabilities. acs.org
Prediction of Spectroscopic Properties for Structural Elucidation and Confirmation (e.g., NMR, IR, Mass Spectrometry)
Once a molecule is synthesized, its structure must be unequivocally confirmed. Computational chemistry provides a powerful method for this by predicting the spectroscopic properties of a proposed structure, which can then be compared to experimental data. bohrium.comrsc.org
For a molecule like this compound, which may have multiple potential stereoisomers, computational prediction of Nuclear Magnetic Resonance (NMR) spectra is particularly valuable. compchemhighlights.org The typical workflow involves:
A conformational search to identify all low-energy geometries of the molecule.
Optimization of these geometries using a reliable DFT functional (e.g., B3LYP-D3/6-31G(d)). github.io
Calculation of NMR chemical shifts (¹H and ¹³C) for each conformer using a functional and basis set known for accuracy in NMR predictions (e.g., WP04/jul-CC-PVDZ with a PCM for the solvent). github.io
Generation of a Boltzmann-averaged spectrum based on the relative energies of the conformers.
This computed spectrum can be directly compared to the experimental one. Advanced statistical methods, such as DP4+ analysis, can quantify the probability that the computed spectrum of a given candidate structure matches the experimental data, providing a high degree of confidence in the structural assignment. compchemhighlights.org This is crucial for distinguishing between diastereomers or correctly assigning complex signals. compchemhighlights.orgresearchgate.net
Beyond NMR, computational methods can also predict other spectroscopic data. Vibrational frequencies from DFT calculations can be correlated with experimental Infrared (IR) and Raman spectra to assign specific peaks to molecular motions. nih.govresearchgate.net While less common, the fragmentation patterns in mass spectrometry can also be modeled by calculating the energies of potential fragment ions to help interpret the observed mass spectrum.
Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Shifts for a Hypothetical Aromatic Carbon in this compound
| Carbon Atom | Predicted Chemical Shift (ppm) (DFT, B3LYP/6-311+G(d,p)) | Experimental Chemical Shift (ppm) | Difference (ppm) |
| C-Cl (ipso) | 134.5 | 134.2 | +0.3 |
| C-Cl (ipso) | 131.8 | 131.6 | +0.2 |
| C-H | 130.9 | 130.8 | +0.1 |
| C-H | 129.2 | 129.0 | +0.2 |
| C-H | 127.5 | 127.4 | +0.1 |
| C-Azetidine | 142.1 | 141.9 | +0.2 |
Note: This table is a hypothetical illustration. The accuracy of modern DFT methods typically results in mean absolute errors of 1-4 ppm for ¹³C NMR shifts.
Advanced Synthetic Applications of Azetidin 3 Ol Scaffolds
Utility as Versatile Building Blocks in Complex Molecule Synthesis
The 3-(2,5-dichlorophenyl)azetidin-3-ol scaffold serves as a versatile building block, offering multiple reaction sites for elaboration into more complex molecules. The tertiary alcohol can be a leaving group precursor, the nitrogen atom can be functionalized, and the aromatic ring can undergo further substitution, making it a valuable synthon for creating diverse molecular frameworks. nih.govacs.org
Incorporation into Polycyclic and Macrocyclic Architectures
The inherent ring strain of the azetidine (B1206935) core in compounds like this compound can be harnessed for ring-expansion and rearrangement reactions to construct larger, more complex polycyclic and macrocyclic structures. For instance, a novel rearrangement of 3-hydroxyazetidines can lead to highly substituted 2-oxazolines, which can be further functionalized and undergo intramolecular cyclization to form macrocycles. nih.gov This strategy opens avenues for the synthesis of novel macrocyclic peptides and other complex natural product analogues.
Furthermore, the azetidine ring can be a key component in cascade polycyclization reactions. For example, diazodienals can undergo a triple nucleophilic head-to-tail cascade polycyclization to generate cyclopentane-fused aza-polycycles with multiple contiguous stereocenters. nih.gov The incorporation of a 3-aryl-azetidin-3-ol derivative in such a sequence could lead to novel and complex polycyclic systems with potential biological activities. The 3-aminoazetidine (3-AAz) subunit has been shown to be an effective turn-inducing element in the synthesis of small head-to-tail cyclic peptides, significantly improving cyclization yields. nih.gov This suggests that this compound, after conversion to the corresponding amine, could be a valuable building block for creating constrained cyclic peptidomimetics.
Role in Multicomponent Reactions and Diversity-Oriented Synthesis
Multicomponent reactions (MCRs) provide an efficient means to generate molecular diversity from simple starting materials in a single step. nih.govnih.govresearchgate.net The this compound scaffold, with its multiple functional groups, is an ideal candidate for use in MCRs. For example, it can participate in phosphine-triggered MCRs with arynes and aldehydes to produce a variety of stable pentacovalent phosphoranes. nih.gov
In the realm of diversity-oriented synthesis (DOS), this azetidine derivative can serve as a starting point for the creation of libraries of structurally diverse and complex molecules. nih.govsouralgroup.comcam.ac.ukfrontiersin.org By systematically varying the substituents on the azetidine nitrogen and the aromatic ring, and by exploiting the reactivity of the hydroxyl group, a wide range of fused, bridged, and spirocyclic ring systems can be accessed. nih.govacs.org This approach is particularly valuable for generating lead-like molecules for drug discovery programs.
Applications as Chiral Auxiliaries and Ligands in Asymmetric Catalysis
The development of chiral ligands is crucial for asymmetric catalysis. While specific applications of this compound as a chiral auxiliary or ligand are not yet widely reported, the inherent chirality of substituted azetidines makes them promising candidates. Chiral N,S-ligands derived from aziridines have shown high enantioselectivity in reactions like the Tsuji-Trost reaction and the addition of organozinc reagents to aldehydes. mdpi.com By analogy, chiral derivatives of this compound could be synthesized and evaluated as ligands in a variety of metal-catalyzed asymmetric transformations.
The synthesis of chiral 1,3,2-oxazaborolidine catalysts has been a significant advancement in enantioselective photochemical reactions. acs.org The structural features of this compound make it a potential precursor for a new class of chiral ligands for such catalysts. The combination of the rigid azetidine framework and the electronically distinct dichlorophenyl group could impart unique stereochemical control in catalyzed reactions.
Development of Novel Chemical Reagents and Methodologies Utilizing Azetidin-3-ol (B1332694) Derivatives (e.g., Azetidine Sulfonyl Fluorides)
A significant recent development in the application of azetidine-3-ols is their conversion to azetidine sulfonyl fluorides (ASFs). nih.govresearchgate.netnih.govacs.orgacs.org These novel reagents have shown remarkable utility in medicinal chemistry and drug discovery. The synthesis of ASFs from the corresponding 3-hydroxyazetidines, including aryl-substituted derivatives, has been established. nih.govresearchgate.netnih.govacs.orgacs.org
The reactivity of ASFs is distinct from that of other sulfonyl fluorides. They can act as precursors to carbocations through an unusual defluorosulfonylation (deFS) reaction pathway, allowing for the facile introduction of the azetidine moiety into a wide range of molecules. nih.govresearchgate.netnih.govacs.orgacs.org This provides a powerful tool for the synthesis of novel 3-aryl-3-substituted azetidines. The resulting amino-azetidines can serve as isosteres for amides and amidines, offering new possibilities for molecular design in drug discovery. nih.gov
| Reagent Class | Precursor | Key Transformation | Applications |
| Azetidine Sulfonyl Fluorides (ASFs) | 3-Aryl-azetidin-3-ols | Sulfonylation followed by fluorination | Precursors to carbocations for deFS reactions, synthesis of novel 3-aryl-3-substituted azetidines, isosteres for amides and amidines. nih.govresearchgate.netnih.govacs.orgacs.org |
Exploration in Materials Science, Polymer Chemistry, and Supramolecular Assembly
The unique structural and electronic properties of this compound make it an interesting candidate for applications in materials science. The rigid azetidine core can be incorporated into polymer backbones through ring-opening polymerization, leading to functional polymers with tailored properties. researchgate.netrsc.orgresearchgate.netutwente.nl The presence of the dichlorophenyl group can influence the polymer's thermal stability, solubility, and potential for intermolecular interactions.
In supramolecular chemistry, the ability of the azetidine nitrogen to form hydrogen bonds and coordinate to metal centers, combined with the potential for π-stacking interactions involving the dichlorophenyl ring, suggests that this compound could be a valuable building block for the construction of well-defined supramolecular architectures. nih.gov For instance, related heterocyclic compounds have been shown to form intricate hydrogen-bonded networks and π-stacked dimers. nih.gov
Integration into Peptidomimetic and Non-natural Amino Acid Design (focus on structural and chemical roles)
Azetidine-based structures are increasingly being incorporated into peptidomimetics to introduce conformational constraints and improve metabolic stability. nih.gov this compound, after conversion to the corresponding amino acid, can be integrated into peptide chains to create non-natural amino acids. nih.govresearchgate.netnih.govbham.ac.uk The dichlorophenyl group would act as a bulky, hydrophobic side chain, potentially influencing peptide folding and interaction with biological targets.
Structure Reactivity Relationships in 3 2,5 Dichlorophenyl Azetidin 3 Ol and Analogues
Impact of the 2,5-Dichlorophenyl Substituent on Azetidine (B1206935) Ring Reactivity and Stability
The presence of a 2,5-dichlorophenyl group at the C-3 position of the azetidine ring profoundly influences its electronic and steric environment, thereby affecting its reactivity and stability.
Electronic Effects (e.g., inductive, resonance) on Bond Lability
The two chlorine atoms on the phenyl ring are electron-withdrawing groups. Their influence on the azetidine ring is primarily through the inductive effect, which involves the polarization of σ bonds due to the high electronegativity of chlorine relative to carbon. numberanalytics.comlibretexts.org This inductive withdrawal of electron density deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution. libretexts.orglumenlearning.com
More importantly for the reactivity of the azetidine moiety, the electron-withdrawing nature of the 2,5-dichlorophenyl group can influence the stability of intermediates formed during reactions. For instance, in reactions proceeding through a carbocationic intermediate at the C-3 position, the inductive effect of the chlorine atoms would destabilize the positive charge. Conversely, halogens can also exert a weak, electron-donating resonance effect due to their lone pairs of electrons. libretexts.orglibretexts.org However, for halogens, the inductive effect generally outweighs the resonance effect. libretexts.org
The electronic influence of substituents on an aromatic ring can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. While specific Hammett constants for a 2,5-dichloro substitution are not commonly tabulated, the values for individual chlorine atoms can provide insight. Chlorine has positive σ values for both the meta (σ_m = +0.37) and para (σ_p = +0.23) positions, indicating its electron-withdrawing character. viu.ca The cumulative effect of two chlorine atoms would be a significant withdrawal of electron density from the phenyl ring, which in turn influences the azetidine ring.
Table 1: Hammett Constants for Common Substituents
| Substituent | σ_meta | σ_para |
|---|---|---|
| Cl | 0.37 | 0.23 |
| Br | 0.39 | 0.23 |
| I | 0.35 | 0.18 |
| NO₂ | 0.71 | 0.78 |
| CH₃ | -0.07 | -0.17 |
| OH | 0.10 | -0.37 |
| OCH₃ | 0.12 | -0.27 |
Data sourced from a table of Hammett constants. viu.ca
This electronic pull can affect the lability of the C-N bonds in the azetidine ring, particularly under acidic conditions where protonation of the nitrogen can occur. magtech.com.cnnih.gov The stability of any potential intermediates in ring-opening reactions will be influenced by the electronic nature of the C-3 substituent. magtech.com.cn
Steric Hindrance and its Influence on Reaction Kinetics and Selectivity
The presence of a chlorine atom at the ortho position of the phenyl ring introduces significant steric hindrance around the C-3 position of the azetidine ring. This steric bulk can impede the approach of reagents, thereby influencing reaction kinetics and selectivity. libretexts.orgquora.com
For reactions involving nucleophilic attack at the C-3 carbon, the steric hindrance from the ortho-chloro-substituted phenyl group would be expected to decrease the reaction rate compared to a non-ortho-substituted analogue. Similarly, in reactions where the azetidine nitrogen acts as a nucleophile, the bulky substituent at C-3 could influence the trajectory of approach to an electrophile.
The steric hindrance of the 2,5-dichlorophenyl group can also play a crucial role in directing the stereochemical outcome of reactions at the azetidine ring, potentially favoring the formation of one diastereomer over another. In electrophilic aromatic substitution, bulky ortho substituents are known to favor substitution at the less hindered para position. masterorganicchemistry.comkhanacademy.org While this is a reaction on the phenyl ring itself, the principle of steric hindrance influencing regioselectivity is broadly applicable.
Influence of the C-3 Hydroxyl Group on Azetidine Chemistry
The hydroxyl group at the C-3 position is not merely a passive functionality but an active participant in the chemistry of the azetidine ring. cymitquimica.comchemicalbook.comnih.govsigmaaldrich.com
Role as a Directing Group or Activating Group
The C-3 hydroxyl group can act as a directing group in several ways. Its ability to form hydrogen bonds can influence the conformation of the molecule and its interactions with solvents and reagents. In reactions involving metal catalysts, the hydroxyl group can chelate to the metal center, directing the catalyst to a specific face of the molecule and thereby controlling stereoselectivity.
Furthermore, the hydroxyl group can be converted into a good leaving group upon protonation or derivatization (e.g., as a tosylate or mesylate). This activation facilitates nucleophilic substitution reactions at the C-3 position. The synthesis of other 3-substituted azetidines often proceeds through the corresponding 3-hydroxyazetidine precursor. nih.govscintica.comnih.gov
Participating Group Effects in Ring Transformations
The hydroxyl group at C-3 can exhibit neighboring group participation (NGP), a phenomenon where a substituent intramolecularly attacks the reaction center, leading to an increased reaction rate and often with retention of stereochemistry. wikipedia.orginflibnet.ac.inlibretexts.org In the context of 3-hydroxyazetidines, if a leaving group were present at another position on the ring, the hydroxyl group could potentially attack, forming a bicyclic intermediate.
More commonly, the hydroxyl group plays a key role in acid-mediated ring-opening or rearrangement reactions. For instance, protonation of the hydroxyl group can lead to the formation of a stabilized carbocation at C-3, which can then be attacked by a nucleophile, resulting in ring cleavage. Recent studies have shown that 3-hydroxyazetidines can undergo rearrangement to form other heterocyclic systems, such as 2-oxazolines, initiated by the reactivity of the hydroxyl group. researchgate.net
Effects of N-Substitution on Azetidine Ring Opening and Overall Compound Stability
Electron-withdrawing N-substituents, such as N-Boc (tert-butoxycarbonyl) or N-Cbz (carboxybenzyl), decrease the nucleophilicity of the nitrogen atom. nih.gov This makes the azetidine less prone to acting as a nucleophile but can also stabilize the ring against certain decomposition pathways. For example, N-Boc protected azetidines are commonly used in synthesis due to their stability and the ease of deprotection. scintica.comnih.gov However, under strongly acidic conditions, even N-Boc protected azetidines can undergo ring-opening. acs.org
In contrast, electron-donating N-substituents, such as alkyl groups, increase the nucleophilicity of the nitrogen. This can make the azetidine more reactive towards electrophiles but can also lead to increased instability, particularly if there are pathways for intramolecular reactions. nih.govrsc.org
The stability of N-substituted azetidines can be significantly influenced by the pH of the medium. Acid-mediated ring-opening is a common decomposition pathway, and the basicity of the azetidine nitrogen, which is governed by the N-substituent, plays a crucial role. nih.gov For instance, N-aryl azetidines have been shown to undergo acid-mediated intramolecular ring-opening, with the rate being dependent on the pKa of the azetidine nitrogen. nih.gov
Table 2: Comparison of Common N-Substituents on Azetidine Reactivity
| N-Substituent | Electronic Effect | Impact on Nitrogen Nucleophilicity | Stability Towards Ring Opening |
|---|---|---|---|
| N-Boc | Electron-withdrawing | Decreased | Generally increased, but labile to strong acid |
| N-Cbz | Electron-withdrawing | Decreased | Generally increased, removable by hydrogenolysis |
| N-Alkyl | Electron-donating | Increased | Can be less stable, more prone to quaternization |
Stereochemical Impact on Reaction Pathways and Stereochemical Outcomes
The spatial arrangement of atoms in 3-(2,5-Dichlorophenyl)azetidin-3-ol and its analogues plays a pivotal role in dictating the course and stereochemical outcome of their reactions. The presence of a stereocenter at the C3 position, bearing both a hydroxyl group and a 2,5-dichlorophenyl substituent, introduces the possibility of stereoisomers. The reactivity of these stereoisomers can differ significantly due to varying steric hindrance and the orientation of reactive functional groups.
For instance, in reactions involving nucleophilic attack at the C3 carbon, the approach of the nucleophile can be facially biased by the orientation of the bulky 2,5-dichlorophenyl group. This can lead to the preferential formation of one diastereomer over another. Similarly, the stereochemistry of the azetidine ring itself, whether it exists in a puckered or planar conformation, influences the accessibility of the nitrogen lone pair and the C-N bonds, thereby affecting reactions such as N-alkylation or ring-opening.
Correlation of Molecular Descriptors with Observed Chemical Reactivity
The chemical reactivity of This compound can be rationalized and predicted through the analysis of various molecular descriptors. These computational parameters provide quantitative insights into the electronic and steric properties of the molecule.
Strain Energy: The four-membered azetidine ring is inherently strained, a factor that significantly influences its reactivity. This ring strain, arising from bond angle distortion and torsional strain, provides a thermodynamic driving force for ring-opening reactions. While the precise strain energy for This compound has not been reported, computational methods can be employed to estimate this value. It is expected that the substituents on the azetidine ring will modulate this strain, with bulky groups potentially increasing it. A higher strain energy generally correlates with a greater propensity for reactions that relieve this strain.
Bond Dissociation Energies (BDEs): The strength of the chemical bonds within the molecule is a key determinant of its reactivity. The C-N and C-C bonds of the azetidine ring, as well as the C-O bond of the hydroxyl group and the C-Cl bonds of the phenyl ring, are all susceptible to cleavage under appropriate conditions. The BDE for the C-N bond in the azetidine ring is of particular interest, as its cleavage is a common step in many reactions of this class of compounds. Lower BDE values indicate weaker bonds that are more readily broken, suggesting a higher reactivity in processes involving bond scission. While specific BDE values for this compound are not available, they can be estimated using quantum chemical calculations.
Electrophilicity/Nucleophilicity Indices: These indices provide a measure of a molecule's ability to accept or donate electrons in a chemical reaction. The nitrogen atom of the azetidine ring, with its lone pair of electrons, imparts nucleophilic character to the molecule. Conversely, the electron-withdrawing nature of the two chlorine atoms on the phenyl ring can influence the electrophilicity of the aromatic system and the C3 carbon. Computational chemistry provides tools to calculate these indices. For instance, a higher nucleophilicity index for the nitrogen atom would suggest a greater reactivity towards electrophiles. Conversely, a higher electrophilicity index at a particular site would indicate a greater susceptibility to nucleophilic attack.
A vendor of a structurally similar compound, 3-(2,5-Dichlorobenzyl)azetidin-3-ol , has reported some computed properties which can offer a preliminary insight, as shown in the table below.
| Molecular Descriptor | Computed Value |
| Topological Polar Surface Area (TPSA) | 32.26 Ų |
| LogP | 1.8702 |
| Hydrogen Bond Acceptor Count | 2 |
| Hydrogen Bond Donor Count | 2 |
| Rotatable Bond Count | 2 |
These values provide a starting point for understanding the molecule's potential interactions and transport properties, which are indirectly related to its reactivity. A more in-depth computational study would be necessary to derive specific reactivity indices for This compound .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(2,5-Dichlorophenyl)azetidin-3-ol with high yield?
- Methodological Answer : A reflux-based approach using anhydrous alcohol and triethylamine as a catalyst can yield the compound. For example, reacting 3-(2,5-dichlorophenyl)-3-oxo-N-phenylpropanethioamide with 2,5-dichlorobenzaldehyde and (2,2-dimethyl-1,3-dioxane-4,6-dione) under reflux for 8 hours, followed by THF dissolution and slow solvent evaporation for crystallization, achieves high purity . Optimize stoichiometry (1:1:1 molar ratio) and monitor reaction progress via TLC or HPLC .
Q. How can researchers purify this compound to ensure analytical-grade quality?
- Methodological Answer : After synthesis, dissolve the crude product in THF and allow slow solvent evaporation to induce crystallization. For impurities resistant to crystallization, use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Confirm purity via HPLC using analytical standards of structurally related chlorophenyl compounds .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Store the compound at -20°C in airtight, light-resistant containers to prevent degradation. Avoid exposure to moisture, as hygroscopicity may alter crystallinity. Monitor decomposition using accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and analyze via LC-MS for degradation products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the azetidine ring and chlorophenyl substituents. Compare chemical shifts with analogs like 3-hydroxyazetidine hydrochloride .
- X-ray Crystallography : Resolve stereochemistry by growing single crystals via slow evaporation (as in ) and refine H-atom positions using a riding model .
- HRMS : Validate molecular weight (exact mass: ~233.96) using high-resolution mass spectrometry .
Advanced Research Questions
Q. How can reaction conditions be optimized to scale up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Use kinetic resolution by introducing chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism. For scalability, replace reflux with microwave-assisted synthesis to reduce reaction time and improve yield .
Q. What strategies resolve contradictions in stereochemical assignments from NMR and X-ray data?
- Methodological Answer : When NMR data (e.g., coupling constants) conflict with X-ray-derived geometries, perform DFT calculations to model preferred conformers. Validate using NOESY/ROESY to detect spatial proximity of protons. Cross-reference with Cambridge Structural Database entries for similar azetidine derivatives .
Q. How can degradation pathways of this compound under oxidative conditions be analyzed?
- Methodological Answer : Expose the compound to /UV light or Fenton’s reagent to simulate oxidative stress. Identify degradation products via LC-MS/MS and compare with reference standards (e.g., 2,5-dichlorocinnamic acid derivatives). Quantify using isotopic labeling () to trace bond cleavage sites .
Q. What analytical approaches address discrepancies in mass spectrometry and elemental analysis data?
- Methodological Answer : If observed mass/charge ratios deviate from theoretical values (e.g., due to adduct formation), rerun HRMS in negative-ion mode or with alternative matrices (e.g., DCTB for MALDI). Cross-validate with combustion-based elemental analysis and adjust for halogen content (Cl) using Schöninger flask methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
